Cas no 2228200-21-1 (tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate
- tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate
- EN300-1899911
- 2228200-21-1
-
- インチ: 1S/C14H20F2N2O2/c1-8-5-9(15)12(10(16)6-8)11(7-17)18-13(19)20-14(2,3)4/h5-6,11H,7,17H2,1-4H3,(H,18,19)
- InChIKey: UGUFROWAOBCIMG-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1C(CN)NC(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 286.14928421g/mol
- どういたいしつりょう: 286.14928421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899911-10.0g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1899911-0.1g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1899911-1.0g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1899911-5g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1899911-10g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1899911-2.5g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1899911-0.25g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1899911-1g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1899911-0.05g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1899911-0.5g |
tert-butyl N-[2-amino-1-(2,6-difluoro-4-methylphenyl)ethyl]carbamate |
2228200-21-1 | 0.5g |
$809.0 | 2023-09-18 |
tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamateに関する追加情報
tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate: A Comprehensive Overview
The compound tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate, identified by the CAS number 2228200-21-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The molecular structure of tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate is characterized by a complex arrangement of functional groups, including an amino group, a tert-butyl ester, and a fluorinated aromatic ring. These features contribute to its versatility in various chemical reactions and interactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting specific biological pathways.
One of the most notable aspects of this compound is its ability to undergo a range of chemical transformations, making it a valuable building block in organic synthesis. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor for more complex molecules with enhanced pharmacological properties. For instance, the incorporation of the fluorinated aromatic ring into the structure has been shown to improve the compound's stability and bioavailability, which are critical factors in drug design.
In terms of synthesis, tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods have been optimized to ensure high yields and purity, which are essential for its use in downstream applications. The use of advanced catalytic systems has further enhanced the efficiency of these processes, making the compound more accessible for large-scale production.
The application of this compound extends beyond pharmaceuticals into materials science, where it has been investigated for its potential as a precursor in the synthesis of advanced polymers and coatings. Its unique combination of functional groups allows for tailored properties such as improved adhesion, flexibility, and resistance to environmental factors. Recent research has focused on optimizing these properties for specific industrial applications.
In conclusion, tert-butyl N-2-amino-1-(2,6-difluoro-4-methylphenyl)ethylcarbamate stands out as a versatile and promising molecule with wide-ranging applications across multiple disciplines. Its structural complexity and reactivity make it an invaluable tool in modern chemical research and development.
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